1-(3-Chloro-4-methylphenyl)-3-methylurea chemical properties and structure
1-(3-Chloro-4-methylphenyl)-3-methylurea chemical properties and structure
An In-Depth Technical Guide to 1-(3-Chloro-4-methylphenyl)-3-methylurea
Introduction
1-(3-Chloro-4-methylphenyl)-3-methylurea is a chemical compound belonging to the phenylurea class.[1][2] While not a commercial herbicide itself, it holds significant scientific interest as a primary environmental transformation product and metabolite of the widely used herbicide Chlorotoluron.[3] Understanding its chemical properties, synthesis, and analytical profile is crucial for researchers in environmental science, toxicology, and drug development who may be studying the fate and effects of phenylurea herbicides in the environment and biological systems. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and core properties. 1-(3-Chloro-4-methylphenyl)-3-methylurea is an N,N'-disubstituted urea featuring a chlorinated and methylated phenyl ring and a methyl group on the terminal nitrogen.
Chemical Structure
Caption: 2D structure of 1-(3-Chloro-4-methylphenyl)-3-methylurea.
Quantitative Data
The following table summarizes the key identifiers and computed physicochemical properties for this compound.
| Property | Value | Source |
| IUPAC Name | 1-(3-chloro-4-methylphenyl)-3-methylurea | [3] |
| Synonyms | 3-(3-chloro-4-methylphenyl)-1-methylurea, Chlorotoluron-monodemethyl | [3][4] |
| CAS Number | 22175-22-0 | [3][5][6] |
| Molecular Formula | C₉H₁₁ClN₂O | [3][5][6][7] |
| Molecular Weight | 198.65 g/mol | [5][6] |
| Monoisotopic Mass | 198.05598 Da | [8] |
| Predicted XlogP | 2.6 | [8] |
| GHS Classification | Acute Toxicity 3 (Oral): Toxic if swallowed | [3] |
Mechanism of Action (Phenylurea Class)
As a member of the phenylurea chemical class, its biological activity is understood through the well-established mechanism of its parent compounds. Phenylurea herbicides are potent inhibitors of photosynthesis in plants.[1][9]
Expertise & Experience: The primary target is Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain.[10] These compounds bind to the D1 quinone-binding protein within PSII, physically blocking the binding site for plastoquinone (QB). This blockage interrupts the electron flow from the primary electron acceptor (QA) to QB, effectively halting photosynthesis.[9] This disruption leads to the formation of reactive oxygen species, causing lipid peroxidation and ultimately leading to cell death.[1]
Caption: Phenylurea herbicides inhibit electron transport in Photosystem II.
Synthesis and Purification
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-methylurea is a straightforward and well-established reaction in organic chemistry, typically achieved through the nucleophilic addition of an amine to an isocyanate.
Synthesis Principle
The core reaction involves the attack of the lone pair of electrons from the amino group of 3-Chloro-4-methylaniline on the electrophilic carbon atom of methyl isocyanate .[11][12] This reaction is generally high-yielding and proceeds readily under mild conditions.
Trustworthiness: The choice of an aprotic, inert solvent is critical. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to prevent any reaction with the highly reactive isocyanate group.[13] The reaction is exothermic, so maintaining a controlled temperature, often by starting at 0 °C, ensures the reaction does not run away and minimizes the formation of byproducts.
Experimental Protocol: Synthesis
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Chloro-4-methylaniline (1.0 eq).
-
Dissolution: Dissolve the aniline in a suitable volume of anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add methyl isocyanate (1.05 eq) dropwise to the stirred solution. The slight excess of isocyanate helps drive the reaction to completion.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Work-up: Upon completion, reduce the solvent volume under reduced pressure. The crude product often precipitates out of the solution.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to yield the pure 1-(3-Chloro-4-methylphenyl)-3-methylurea as a solid.
Caption: Analytical workflow for structural confirmation and purity assessment.
References
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Phenylurea Herbicides. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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1-(3-Chloro-4-methylphenyl)-3-(4-formylphenyl)urea. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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1-(3-chloro-4-methylphenyl)-3-phenylurea (C14H13ClN2O). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]
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1-(3-Chloro-4-methylphenyl)-3-methylurea. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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1-(3-chloro-4-methylphenyl)-3-methylurea. (n.d.). Stenutz. Retrieved January 14, 2026, from [Link]
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1-(3-Chloro-4-methylphenyl)-3-methylurea | C9H11ClN2O | CID 30967. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Chloroxuron. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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1-(3-chloro-4-methylphenyl)-3-methylurea. (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]
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3-CHLORO-4-METDYLANILINE. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]
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Methyl isocyanate. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. Retrieved January 14, 2026, from [Link]
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nitrosomethylurea. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
- Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea. (n.d.). Google Patents.
-
3-(3-chloro-4-methylphenyl)-1-methylurea (CHEBI:157701). (n.d.). EMBL-EBI. Retrieved January 14, 2026, from [Link]
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